1-(4-Fluorophenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 392.4 g/mol. This compound falls under the category of heterocyclic compounds, characterized by the presence of nitrogen and oxygen in its structure, which contributes to its biological activity and potential therapeutic applications.
The synthesis of 1-(4-Fluorophenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can be approached through several methods:
Technical details regarding reaction conditions, catalysts, and purification methods are essential to ensure high yields and purity of the final product.
The molecular structure of 1-(4-Fluorophenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can be represented using various notations:
InChI=1S/C22H24FN5O2/c23-19(16(18)20(27)29)11-7-21(28)30(12)13(8-11)15(24)14(9)10/h7,10,14,15H,8-9,12H2
C1CN(C(=O)CC2=CC=C(C=C2)F)C(C3=NC(=N3)C4=CC=NC=C4)C(C5=CC=CN=C5)N1
This structure showcases a complex arrangement of rings and functional groups that contribute to its chemical properties.
The compound is expected to undergo various chemical reactions based on its functional groups:
These reactions are critical for modifying the compound for enhanced biological activity or for creating derivatives with different properties.
The mechanism of action for 1-(4-Fluorophenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one involves interactions with specific biological targets:
Data from biological assays would provide insights into its efficacy and specificity against particular targets.
The physical and chemical properties of 1-(4-Fluorophenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one include:
Property | Value |
---|---|
Molecular Weight | 392.4 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties influence its handling and application in research settings.
This compound has several scientific applications:
CAS No.: 14970-71-9
CAS No.: 2595-33-7
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 116296-75-4